molecular formula C16H17FN2O2 B2752293 2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide CAS No. 1356629-39-4

2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide

Cat. No. B2752293
CAS RN: 1356629-39-4
M. Wt: 288.322
InChI Key: XIBISZFIOHJBAA-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide, also known as FH535, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a synthetic compound that was first synthesized by researchers at the University of California, Los Angeles (UCLA) in 2002. Since then, FH535 has been used in numerous scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.

Mechanism of Action

2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide inhibits the Wnt/β-catenin signaling pathway by targeting two key proteins, TCF/LEF and β-catenin. TCF/LEF is a transcription factor that binds to DNA and activates genes involved in cell proliferation and survival. β-catenin is a protein that regulates TCF/LEF activity by binding to it and promoting gene expression. 2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide binds to both TCF/LEF and β-catenin, preventing their interaction and inhibiting the activation of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects
2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide has been shown to induce apoptosis in a variety of cancer cell lines, including breast, colon, and pancreatic cancer cells. It has also been shown to inhibit cancer cell migration and invasion, which are critical processes for cancer metastasis (spread to other parts of the body). In addition, 2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide in lab experiments is its specificity for the Wnt/β-catenin signaling pathway. This allows researchers to investigate the effects of inhibiting this pathway on cancer cell growth and survival. However, one limitation of using 2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide is its low solubility in water, which can make it difficult to administer in vivo (in living organisms). In addition, 2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

There are several potential future directions for research on 2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway. Another area of interest is the investigation of 2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide in combination with other cancer therapies, such as immunotherapy or targeted therapy. Finally, further research is needed to determine the safety and efficacy of 2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide in clinical trials, which could lead to its potential use as a cancer therapeutic agent.

Synthesis Methods

The synthesis of 2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide involves several steps, starting with the reaction of 2-fluoropyridine-4-carboxylic acid with thionyl chloride to form 2-fluoropyridine-4-carbonyl chloride. The resulting compound is then reacted with 2-(2-hydroxyethyl)aniline and 2-phenylethylamine to yield 2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide. The overall yield of the synthesis is approximately 30%, and the compound can be purified by column chromatography.

Scientific Research Applications

2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide has been extensively studied in the field of cancer research due to its potential as a therapeutic agent. It has been shown to inhibit the Wnt/β-catenin signaling pathway, which plays a critical role in cancer cell proliferation and survival. Inhibition of this pathway has been shown to induce apoptosis (cell death) in cancer cells, making it a promising target for cancer therapy.

properties

IUPAC Name

2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c17-15-12-14(6-8-18-15)16(21)19(10-11-20)9-7-13-4-2-1-3-5-13/h1-6,8,12,20H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBISZFIOHJBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CCO)C(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(2-hydroxyethyl)-N-(2-phenylethyl)pyridine-4-carboxamide

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